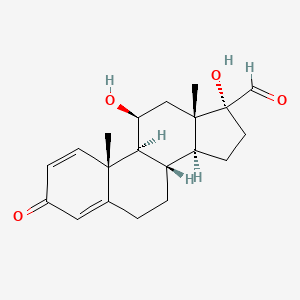

17-Deshydroxyacetyl 17-Carbonyl Prednisolone

Description

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbaldehyde |

InChI |

InChI=1S/C20H26O4/c1-18-7-5-13(22)9-12(18)3-4-14-15-6-8-20(24,11-21)19(15,2)10-16(23)17(14)18/h5,7,9,11,14-17,23-24H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,17+,18-,19-,20-/m0/s1 |

InChI Key |

FNHIZNQCGNCRTM-OWLVHUDESA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C=O)O)CCC4=CC(=O)C=C[C@]34C)O |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C=O)O)CCC4=CC(=O)C=CC34C)O |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Procedure

| Step | Description | Conditions | Reagents | Outcome |

|---|---|---|---|---|

| A. Protection of 11-Hydroxy Group | Etherification of prednisolone acetate with trimethylchlorosilane | Stirring at 10–50 °C for 3–4 hours | Prednisolone acetate, trimethylchlorosilane, organic solvent (e.g., toluene, dichloromethane, acetone, chloroform, DMF, DME, dioxane), pyridine (organic base) | Formation of 11-trimethylsilyletherified prednisolone acetate (protective intermediate) with ~120-125% weight yield |

| B. 17-Position Dehydration and Hydrolysis | Introduction of SO₃ gas to induce dehydration at 17-position, followed by acid hydrolysis for deprotection | SO₃ gas introduced at 10–100 °C, dehydration for 6–12 hours (preferably 40–45 °C), hydrolysis at 10–100 °C (preferably 60–65 °C) | Protective intermediate from Step A, organic solvent (toluene, acetone, chloroform, DMF, DME, dioxane), pyridine or diisopropylamine (organic base), acid aqueous solution (6N HCl or 20% p-toluenesulfonic acid) | Crude 17 a-dehydroxyacetate prednisolone obtained with 65–70% weight yield; total two-step yield 82–88% |

| C. Purification | Decolorization with activated carbon and recrystallization using lower carbon alcohols (C1–C4) | Reflux with activated carbon for 1–1.5 hours, crystallization at -5 to 0 °C for 2–3 hours | Crude product, activated carbon, alcohol (methanol, ethanol, etc.) | Refined 17 a-dehydroxyacetate prednisolone with HPLC purity >99%, yield ~66–69% |

Reaction Conditions and Ratios

| Component | Amount (g) | Molar Ratio (approx.) |

|---|---|---|

| Prednisolone acetate | 1.0 | 1.0 equiv |

| Pyridine (organic base) | 0.6–1.5 | 0.6–1.5 equiv |

| Chlorotrimethylsilane | 0.5–1.2 | 0.5–1.2 equiv |

| Organic solvent | 2–10 mL per g prednisolone acetate | - |

-

- Gas introduced over 2–3 hours at 0–45 °C.

- Dehydration reaction continued for 6–12 hours at 40–45 °C.

-

- Acid aqueous solution (6N HCl or 20% p-toluenesulfonic acid) added directly post-dehydration.

- Hydrolysis at 60–65 °C for 3–4 hours.

- pH adjusted to 6–7 with liquid alkali after hydrolysis.

-

- Reduced pressure concentration used to recover 80–95% of organic solvents (DMF, toluene, or alcohols).

Purification and Yield

- Crude product is washed, centrifuged, and dried.

- Decolorization with activated carbon is essential to remove impurities.

- Recrystallization in lower carbon alcohols ensures high purity.

- Final HPLC purity exceeds 99%.

- Overall weight yield after purification is approximately 66.8–68.8%.

Research Findings and Data Summary

| Parameter | Value / Condition | Notes |

|---|---|---|

| Protection reaction temperature | 10–50 °C | Stirring for 3–4 hours |

| Dehydration reaction temperature | 40–45 °C | 6–12 hours under SO₃ gas |

| Hydrolysis temperature | 60–65 °C | 3–4 hours in acid aqueous solution |

| Purity (HPLC) | >99.0% | After recrystallization |

| Total two-step yield | 82–88% | Weight yield before purification |

| Final product yield | 65–70% | After purification and drying |

Chemical Nomenclature and Identifiers

- Full Chemical Name: (8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carbaldehyde

- Molecular Formula: C20H26O4

- Molecular Weight: 330.4 g/mol

- PubChem CID: 169439450

- IUPAC Name: (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbaldehyde

Chemical Reactions Analysis

Types of Reactions: 17-Deshydroxyacetyl 17-Carbonyl Prednisolone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include various derivatives of prednisolone with modified functional groups, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

17-Deshydroxyacetyl 17-Carbonyl Prednisolone has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 17-Deshydroxyacetyl 17-Carbonyl Prednisolone involves binding to glucocorticoid receptors in the cytoplasm of target cells. This complex translocates to the nucleus, where it interacts with DNA to modulate gene transcription. The compound up-regulates the expression of anti-inflammatory proteins and represses pro-inflammatory proteins, thereby exerting its anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 17-Deshydroxyacetyl 17-Carbonyl Prednisolone with key analogs, focusing on structural variations at position 17 and their biochemical implications.

21-Dehydro Prednisolone 17-Ethyl Carbonate

- Molecular Formula : C₂₄H₃₀O₇

- Molecular Weight : 430.49 g/mol

- Key Differences :

- Contains an ethyl carbonate group at position 17 instead of a carbonyl.

- Additional unsaturation at C21 (dehydro group).

17 Acid 17 Ethyl Carbonate Prednisolone

- Molecular Formula : C₂₃H₃₀O₇

- Molecular Weight : 418.49 g/mol

- Key Differences :

- Features a carboxylic acid and ethyl carbonate at position 17.

- Implications : The carboxylic acid introduces polarity, likely reducing bioavailability but increasing solubility in aqueous environments compared to the carbonyl-containing analog .

Prednisolone Dicarbonate

- Molecular Formula : C₂₆H₃₄O₉

- Molecular Weight : 502.55 g/mol

- Key Differences :

- Contains two ethyl carbonate groups at positions 17 and 21.

16-Dehydro 17-Dehydroxy Prednisone

- Molecular Formula : C₂₁H₂₆O₅

- Molecular Weight : 340.42 g/mol

- Key Differences :

- Lacks hydroxyl groups at both C16 and C17.

- Contains a dehydro (double bond) at C15.

- Implications : The absence of hydroxyl groups reduces glucocorticoid receptor binding affinity, diminishing anti-inflammatory activity compared to this compound .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Position 17 Substituent | Key Property Differences |

|---|---|---|---|---|

| This compound | C₂₀H₂₆O₄ | 330.42 | Carbonyl | Moderate lipophilicity; intermediate metabolic stability |

| 21-Dehydro Prednisolone 17-Ethyl Carbonate | C₂₄H₃₀O₇ | 430.49 | Ethyl carbonate | High lipophilicity; prolonged half-life |

| 17 Acid 17 Ethyl Carbonate Prednisolone | C₂₃H₃₀O₇ | 418.49 | Carboxylic acid + ethyl carbonate | Increased solubility; reduced bioavailability |

| Prednisolone Dicarbonate | C₂₆H₃₄O₉ | 502.55 | Two ethyl carbonates | Extreme lipophilicity; slow renal clearance |

| 16-Dehydro 17-Dehydroxy Prednisone | C₂₁H₂₆O₅ | 340.42 | None | Low receptor affinity; minimal anti-inflammatory activity |

Research Findings and Implications

- Receptor Binding : The carbonyl group at position 17 in this compound provides intermediate glucocorticoid receptor affinity, whereas ethyl carbonate derivatives (e.g., 21-Dehydro Prednisolone 17-Ethyl Carbonate) show reduced binding due to steric hindrance .

- Metabolic Stability : The absence of a hydroxyacetyl group in this compound reduces susceptibility to hepatic oxidation compared to prednisolone, but its carbonyl group remains a target for reductase enzymes .

- Solubility vs. Bioavailability : Compounds with carboxylic acid groups (e.g., 17 Acid 17 Ethyl Carbonate Prednisolone) exhibit higher aqueous solubility but lower cellular uptake, highlighting a trade-off in drug design .

Biological Activity

17-Deshydroxyacetyl 17-Carbonyl Prednisolone, a synthetic corticosteroid, is recognized for its potential therapeutic applications, particularly in treating conditions related to inflammation and spinal cord injuries. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name: (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carbaldehyde

- Molecular Formula: C20H26O4

- CAS Number: 167997-18-4

- Molecular Weight: 330.4 g/mol

This compound exerts its effects primarily through the modulation of inflammatory responses. It binds to glucocorticoid receptors in target tissues, leading to the following biological activities:

- Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and chemokines.

- Immunosuppressive Effects: Reduction in immune cell proliferation and activity.

- Metabolic Effects: Influence on glucose metabolism and protein synthesis.

Therapeutic Applications

- Inflammatory Disorders: Used in conditions such as arthritis and asthma due to its potent anti-inflammatory properties.

- Spinal Cord Injuries: Investigated for potential benefits in reducing secondary injury post-trauma.

Case Studies and Research Findings

Toxicological Profile

The safety profile indicates that this compound has a high LD50 (>10,000 mg/kg), suggesting low acute toxicity. However, chronic exposure may lead to side effects typical of corticosteroids such as:

- Suppression of adrenal function

- Increased risk of infections

- Potential metabolic disturbances

Regulatory Status

The compound is classified as a pharmaceutical reference standard and is not intended for general use outside research and development settings .

Q & A

Q. How can 17-Deshydroxyacetyl 17-Carbonyl Prednisolone be structurally characterized in impurity profiling studies?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation. Assign proton (¹H) and carbon (¹³C) resonances to confirm the absence of the 17-hydroxyacetyl group and the presence of the 17-carbonyl moiety. Comparative analysis with parent compounds like prednisolone can highlight structural deviations. For example, the loss of specific hydroxyl or acetyl peaks in the NMR spectrum may indicate structural modifications . Mass spectrometry (MS) can complement NMR by confirming the molecular weight (330.42 g/mol, as reported) and fragmentation patterns .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. Develop a gradient method using a C18 column and mobile phases like acetonitrile/water with 0.1% formic acid. Validate the method per ICH guidelines for specificity, linearity, and precision. Include system suitability tests using reference standards (e.g., USP/EP pharmacopeial standards) to ensure accuracy . Note that exact chromatographic conditions may vary depending on matrix complexity.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA and NIH guidelines for chemical handling. Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood. In case of skin contact, wash immediately with soap and water. For oral solutions containing similar corticosteroids (e.g., prednisolone), ensure proper disposal protocols to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles of this compound across synthesis batches?

Methodological Answer: Perform systematic impurity tracking using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify batch-specific degradation products or synthetic byproducts. Compare synthetic pathways (e.g., esterification, oxidation) across batches to pinpoint variability. Statistical tools like Principal Component Analysis (PCA) can correlate impurity levels with reaction conditions (temperature, catalysts) to identify root causes .

Q. What experimental design considerations are essential for preclinical studies involving this compound?

Methodological Answer: Adopt NIH preclinical reporting guidelines to ensure reproducibility. Include:

- Dosing Regimens: Specify administration routes (oral, intravenous) and vehicle controls.

- Sample Size: Use power analysis to determine the number of biological replicates (e.g., n=6–8 for rodent studies).

- Endpoint Measurements: Define pharmacokinetic (PK) parameters (Cmax, AUC) and toxicity markers (liver enzymes, histopathology). Disclose animal handling protocols and Institutional Animal Care and Use Committee (IACUC) approvals explicitly .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies per ICH Q1A guidelines. Expose the compound to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.